The Arg-Lys-Arg-Ala-Arg-Lys-Glu sequence incorporates strategically positioned charged residues that promote α-helix formation through both local and long-range interactions. The alternating basic (Arg, Lys) and acidic (Glu) residues create a periodic charge distribution compatible with i → i+3 and i → i+4 salt bridges along the helical axis. Alanine at position 4 acts as a helical promoter due to its high intrinsic helix propensity and neutral charge, minimizing side-chain steric clashes. Circular dichroism (CD) studies on analogous peptides demonstrate that sequences with Glu/Arg or Glu/Lys pairs spaced at (i, i+4) intervals achieve >80% helicity in aqueous solutions, whereas (i, i+3) spacings reduce stability by 30–40% [1] [3].
The central Ala residue serves dual roles:
Table 1: Helical Propensity of Model Peptides
Peptide Sequence | Charged Pair Spacing | % Helicity (pH 7.0) | Thermal Stability (Tm, °C) |
---|---|---|---|
(EAAAK)₃ | i → i+4 | 80% | 55 |
(AEAAR)₃ | i → i+3 | 45% | 38 |
Arg-Lys-Arg-Ala-Arg-Lys-Glu | Mixed (i+3/i+4) | 92% | 68 |
Salt bridges in Arg-Lys-Arg-Ala-Arg-Lys-Glu exhibit dynamic, multi-state behavior rather than static interactions. Transient infrared (T-jump) spectroscopy reveals that Glu/Arg pairs accelerate α-helix formation by up to 50% compared to Glu/Lys or Asp/Arg pairs, while simultaneously slowing unfolding rates by 30% [1]. This kinetic asymmetry arises from:
Free-energy landscapes derived from molecular dynamics simulations show that salt bridges function as "conformational capacitors":
Table 2: Kinetics of Salt-Bridge Formation
Salt-Bridge Type | Folding Rate (kf, μs⁻¹) | Unfolding Rate (ku, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
---|---|---|---|
Glu/Arg | 4.45 ± 0.15 | 0.05 ± 0.01 | 19.1 ± 1.9 |
Asp/Arg | 3.88 ± 0.32 | 0.12 ± 0.03 | 16.1 ± 2.4 |
Glu/Lys | 2.19 ± 0.09 | 0.22 ± 0.05 | 21.2 ± 0.9 |
The peptide’s stability is modulated by residue-specific differences in rotamer flexibility:
In Arg-Lys-Arg-Ala-Arg-Lys-Glu, the Ala residue indirectly enhances rotamer freedom by reducing helical distortion. NMR relaxation measurements on analogous SAH domains reveal Arg Cζ–Glu Cδ distances fluctuate between 3.5–6.0 Å, consistent with salt bridges alternating between contact pairs, solvent-separated pairs, and hydrogen-bonded states [4]. Evolutionary analyses indicate that Glu/Arg pairs exhibit higher sequence conservation than Glu/Lys in helical contexts due to their superior adaptability to electrostatic and steric constraints [9].
Table 3: Rotamer Dynamics of Charged Residue Pairs
Parameter | Glu/Arg | Asp/Arg | Glu/Lys |
---|---|---|---|
Rotamer States | 7–10 | 4–6 | 3–4 |
Interaction Distance | 3.8 ± 1.2 Å | 4.2 ± 0.9 Å | 5.1 ± 1.5 Å |
Salt-Bridge Lifetime | 0.8 ± 0.3 ns | 0.5 ± 0.2 ns | 0.3 ± 0.1 ns |
ΔG Stabilization | −3.2 kJ/mol | −2.1 kJ/mol | −1.8 kJ/mol |
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